Propiophenone, 5-tert-butyl-2-hydroxy-
Description
Propiophenone (CAS 93-55-0) is an aromatic ketone with the structure C₆H₅C(O)CH₂CH₃. Its derivative, 5-tert-butyl-2-hydroxy-propiophenone, incorporates a hydroxyl (-OH) group at the 2-position and a bulky tert-butyl (-C(CH₃)₃) group at the 5-position on the benzene ring. These substituents significantly alter its physicochemical and reactive properties compared to unmodified propiophenone.
Properties
CAS No. |
22362-62-5 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
UMULQXUXUAKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Methodology
The Friedel-Crafts acylation is the most widely reported method for synthesizing this compound. To prevent undesired side reactions from the phenolic hydroxyl group, protection is essential. Common protecting groups include methyl ethers or acetyl esters :
Protection :
Acylation :
Deprotection :
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield (protected) | 70–85% | |
| Yield (deprotected) | 90–95% | |
| Regioselectivity | >95% (para-acylation) |
Fries Rearrangement of Acylated Precursors
Methodology
The Fries rearrangement offers an alternative route starting from aryl esters:
Esterification :
Rearrangement :
Saponification :
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Rearrangement Yield | 60–75% | |
| Isomer Ratio | 85:15 (para:ortho) |
Direct Acylation via Ketimine Intermediate
Methodology
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 80–83% | |
| Purity | ≥85% |
Catalytic Hydrogenation of Nitro Derivatives
Methodology
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Nitration Yield | 65–70% | |
| Reduction Efficiency | 90–95% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Multi-step protection needed | Pilot-scale |
| Fries Rearrangement | Avoids acetyl chloride | Moderate yields | Lab-scale |
| Ketimine Hydrolysis | One-pot synthesis | Requires strict anhydrous conditions | Industrial |
| Nitration/Reduction | Functional group tolerance | Low atom economy | Specialty chemicals |
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5-tert-butyl-2-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-tert-butyl-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propiophenone, 5-tert-butyl-2-hydroxy-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Steric and Electronic Effects
- Steric Hindrance: Propiophenone derivatives with bulky substituents, such as 5-tert-butyl-2-hydroxy-propiophenone, exhibit reduced reactivity in catalytic reactions due to steric blocking. For example, unmodified propiophenone shows only 11–12% amine yields in hydrogenation/amination reactions over Au/TiO₂ or Pd catalysts, attributed to its inherent steric bulk . The tert-butyl group in the 5-position would exacerbate this effect, likely further lowering reaction rates in similar processes.
- Electronic Modulation: The hydroxyl group at the 2-position is electron-withdrawing (-I effect), activating the carbonyl group toward nucleophilic attack (e.g., in α-phenylselenation reactions). In contrast, the tert-butyl group is electron-donating (+I effect), which deactivates the aromatic ring.
Reactivity in Catalytic and Enzymatic Reactions
- Hydrogenation/Amination: Propiophenone’s moderate steric bulk results in low conversion (20%) and amine yields (11–12%) under hydrogenation conditions .
- α-Functionalization: Propiophenone undergoes α-phenylselenation with 0.59 mmol yield, outperforming acetophenone (0.51 mmol) due to favorable electronic effects .
- Enzymatic Oxidation: Unmodified propiophenone is oxidized to phenyl propanoate with 95% conversion using ssnBVMO enzymes . The hydroxyl group in 5-tert-butyl-2-hydroxy-propiophenone might interfere with enzyme binding or promote side reactions (e.g., hydrolysis), though this remains speculative without experimental data.
Data Tables
Table 1: Reactivity Comparison of Propiophenone Derivatives
*Predicted based on structural analogs. †Inferred from acetophenone/propiophenone reactivity trends.
Table 2: Physical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP* |
|---|---|---|---|
| Propiophenone | 18–20 | Low | ~2.1 |
| 5-tert-butyl-2-hydroxy-* | >100* | Moderate (hydroxyl dominance) | ~1.8* |
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